Apecotrep
Description
Overview of the TRP Channel Superfamily and TRPC Subfamily Architecture
The Transient Receptor Potential (TRP) channel superfamily is a diverse group of cation channels found in organisms ranging from yeast to humans. genecards.orggenecards.orgnih.govhmdb.ca These channels act as cellular sensors, responding to a wide array of stimuli including chemical, thermal, and mechanical cues, as well as intracellular signals. genecards.orggenecards.orgnih.govrcsb.orgwikipedia.org Structurally, most TRP channels are believed to assemble as tetramers, with each subunit containing six transmembrane domains (S1-S6). genecards.orggenecards.orghmdb.cawikipedia.orguniprot.orgwikipedia.orghmdb.ca A pore loop is situated between the fifth and sixth transmembrane segments, forming the ion-conducting pore. genecards.orghmdb.carcsb.orguniprot.orgwikipedia.orghmdb.ca The N- and C-termini are located intracellularly and contain various motifs and domains, such as ankyrin repeats and the conserved TRP domain, which are involved in channel assembly, regulation, and interaction with other proteins. genecards.orgnih.govhmdb.cahmdb.carcsb.org
The TRPC (Canonical) subfamily is one of the major branches within the mammalian TRP superfamily, consisting of seven members: TRPC1, TRPC2, TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7. rcsb.orgwikipedia.orgwikipedia.orgrcsb.orgnih.gov Based on sequence homology and functional similarities, the TRPC subfamily can be further divided into subgroups, including TRPC1, TRPC2, TRPC4/5, and TRPC3/6/7. uniprot.orgwikipedia.orgrcsb.orgnih.gov In humans, TRPC2 is considered a pseudogene and is generally not expressed, while other TRPC members are functional ion channels. wikipedia.orgrcsb.org TRPC channels are often activated downstream of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) through the activation of phospholipase C (PLC). nih.govrcsb.orguniprot.orgwikipedia.orgnih.govuniprot.orgnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), both of which can modulate TRPC channel activity. rcsb.orgwikipedia.orgnih.govuniprot.orgnih.gov TRPC proteins can form both homotetrameric and heterotetrameric channels, particularly within their respective subgroups, contributing to diverse channel properties and regulation. uniprot.orgwikipedia.orgrcsb.org
Functional Characterization of TRPC6 as a Non-Selective Cation Channel
TRPC6 functions primarily as a non-selective cation channel, allowing the passage of various positively charged ions, including calcium (Ca²⁺) and sodium (Na⁺), across the plasma membrane. wikipedia.orgnih.govuniprot.orgnih.govuniprot.orggenecards.orguniprot.orgnih.govhmdb.cawikipedia.orgnih.gov While non-selective, TRPC6 exhibits a notable preference for calcium ions, with a reported Ca²⁺/Na⁺ permeability ratio of approximately six. uniprot.orggenecards.org This calcium permeability is critical for its role in mediating calcium influx into the cell, which can trigger a variety of intracellular signaling cascades. wikipedia.orgrcsb.orgnih.govuniprot.org
A key mechanism of TRPC6 activation is through direct binding of diacylglycerol (DAG), a lipid second messenger produced by PLC activity. nih.govuniprot.orgnih.govuniprot.orggenecards.orgnih.gov This DAG-mediated activation is membrane-delimited and appears to be independent of protein kinase C. genecards.orguniprot.org In addition to chemical activation, TRPC6 channels have been shown to be mechanosensitive, responding to mechanical stimuli such as membrane stretch. nih.govuniprot.orgwikipedia.org This mechanosensitivity is particularly relevant in cell types subjected to mechanical forces, such as podocytes in the kidney glomerulus and smooth muscle cells in blood vessels. nih.govuniprot.orgwikipedia.org The activity of TRPC6 can also be modulated by other factors, including phosphorylation, phosphoinositides, and interactions with various intracellular proteins. genecards.org Activation of TRPC6 leads to inward cation current, causing membrane depolarization and an increase in intracellular calcium concentration, which are fundamental events in numerous cellular processes. wikipedia.orgrcsb.orguniprot.org
Cellular and Tissue Distribution of TRPC6 Expression in Mammalian Systems
TRPC6 channels are widely distributed throughout mammalian organisms, with expression detected in numerous tissues and cell types. nih.govuniprot.orggenecards.orgnih.govnih.govwikipedia.orggenecards.orgidentifiers.org This broad expression pattern underlies their involvement in a diverse range of physiological functions.
Key tissues and cell types where TRPC6 expression has been reported include:
| Tissue/Organ System | Specific Cell Types/Locations Mentioned | Source(s) |
| Cardiovascular | Heart, smooth muscle cells (blood vessels), endothelial cells | nih.govuniprot.orguniprot.orggenecards.orgnih.gov |
| Renal | Kidneys (podocytes, tubular segments, collecting duct, afferent arterioles, fibroblasts, immune cells) | nih.govnih.govuniprot.orgnih.govwikidoc.org |
| Pulmonary | Lungs (pulmonary endothelial cells) | nih.govgenecards.orgnih.gov |
| Nervous System | Brain (cortical and hippocampal neurons), central nervous system (CNS) | nih.govuniprot.orgwikipedia.orggenecards.org |
| Lymphatic/Immune | Lymphatic tissues (lymph nodes, spleen, palatine tonsil, thymus, gut-associated lymphoid tissues), immune cells | nih.govnih.govidentifiers.orgwikidoc.org |
| Other | Muscles, placenta | nih.govgenecards.org |
While expressed in many tissues, the specific levels and cellular localization of TRPC6 can vary, contributing to its specialized functions in different physiological contexts. genecards.org For instance, in the kidney, TRPC6 is a critical component of the slit diaphragm in podocytes. uniprot.orgnih.govwikidoc.org In smooth muscle, it contributes to contractility and the regulation of vascular tone. uniprot.orggenecards.orgnih.govnih.gov Its presence in neurons suggests roles in neuronal excitability and plasticity. nih.govwikipedia.org
Significance of TRPC6 Dysregulation in Disease Pathogenesis
Alterations in TRPC6 channel function or expression levels have been strongly linked to the development and progression of various diseases. Both gain-of-function mutations and increased TRPC6 activity, as well as potential loss-of-function or decreased activity, can contribute to pathological states. rcsb.orgnih.govnih.govnih.govhmdb.cawikipedia.orgwikidoc.orggenecards.org
One of the most well-established links is between gain-of-function mutations in the TRPC6 gene and familial forms of focal segmental glomerulosclerosis (FSGS), a severe kidney disorder characterized by damage to the glomeruli. nih.govnih.govwikidoc.org Overactivation of TRPC6 in kidney podocytes leads to excessive calcium influx, contributing to podocyte injury and the breakdown of the glomerular filtration barrier. nih.govwikidoc.org TRPC6 dysregulation is also implicated in other kidney pathologies, including diabetic kidney disease, glomerulosclerosis, renal fibrosis, and potentially renal cell carcinoma. nih.govnih.govnih.govwikidoc.org
In the cardiovascular system, aberrant TRPC6 activity is associated with pathological cardiac hypertrophy and diastolic dysfunction. nih.govnih.govuniprot.orgebi.ac.uk TRPC6 contributes to vascular smooth muscle contraction and the maintenance of myogenic tone, and its dysregulation can impact blood pressure regulation. uniprot.orguniprot.orgnih.govnih.gov Pulmonary diseases, such as idiopathic pulmonary arterial hypertension and ischemia-reperfusion induced pulmonary edema, have also been linked to altered TRPC6 function. nih.govgenecards.orgnih.gov
Furthermore, TRPC6 dysregulation has been implicated in neurological disorders, including Alzheimer's disease, ischemic stroke, and epilepsy. nih.govwikipedia.orggenecards.org Depending on the specific context and the nature of the dysregulation, TRPC6 can have either protective or detrimental effects on neurons. wikipedia.orggenecards.org Beyond these, TRPC6 is thought to play roles in inflammation and fibrosis in various organs, contributing to the pathological remodeling of tissues. nih.govnih.govhmdb.ca The diverse roles of TRPC6 in both physiological and pathophysiological processes make it a significant area of ongoing research and a potential target for therapeutic interventions. nih.govgenecards.orgnih.govwikipedia.orgwikidoc.org
Structure
3D Structure
Properties
CAS No. |
2311863-36-0 |
|---|---|
Molecular Formula |
C22H22FN5O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl]methanone |
InChI |
InChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
InChI Key |
JUALOUHZJJERQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N |
Origin of Product |
United States |
Molecular Mechanisms Governing Trpc6 Channel Activity and Modulation by Inhibitors
Receptor-Operated Activation Pathways
Activation of TRPC6 channels can occur downstream of various cell surface receptors, particularly G protein-coupled receptors (GPCRs). This pathway typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of key signaling molecules. wikipedia.orgresearchgate.netmdpi.com
Diacylglycerol (DAG)-Dependent Gating Mechanisms
A well-established mechanism for TRPC6 activation is its direct gating by diacylglycerol (DAG). wikipedia.orgresearchgate.netmdpi.comnih.gov DAG is a lipid second messenger produced at the plasma membrane. TRPC6 channels respond directly to DAG independently of protein kinase C (PKC). patsnap.com This DAG-dependent activation leads to cellular depolarization and influx of cations, including calcium. wikipedia.org Inhibitors targeting TRPC6 can prevent the channel opening induced by DAG, thereby blocking the downstream signaling cascade initiated by DAG binding. patsnap.com
Role of Phospholipase C (PLC) in TRPC6 Activation
Phospholipase C (PLC) enzymes are central to the receptor-operated activation of TRPC6. wikipedia.orgtandfonline.comresearchgate.netnih.govfrontiersin.orgmdpi.com Activated PLC hydrolyzes PIP2, a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.netmdpi.com While IP3 primarily mediates calcium release from intracellular stores, DAG directly activates TRPC6 channels. wikipedia.orgresearchgate.netmdpi.comnih.gov Thus, PLC activity is a key upstream event in this TRPC6 activation pathway. Inhibitors of TRPC6 can disrupt the consequences of PLC activation by blocking the channel that is a downstream target of the PLC product, DAG. frontiersin.org
Modulation by G Protein-Coupled Receptors (GPCRs)
Many GPCRs are coupled to the Gq/11 protein, which, upon activation, stimulates PLC activity. tandfonline.comresearchgate.netnih.govfrontiersin.org This GPCR-mediated activation of PLC leads to the production of DAG and subsequent activation of TRPC6 channels. wikipedia.orgtandfonline.comresearchgate.netnih.govfrontiersin.orgmdpi.com Examples of GPCRs linked to TRPC6 activation include the angiotensin II type 1 receptor (AT1R). tandfonline.comphysiology.org Mechanical stimulation can also indirectly activate TRPC6 via mechanosensitive GPCRs. physiology.orgroyalsocietypublishing.orgahajournals.org TRPC6 inhibitors interfere with the cation influx triggered by this GPCR-PLC-DAG signaling cascade. frontiersin.org
Mechanosensitive Activation of TRPC6 Channels
Beyond receptor-mediated pathways, TRPC6 channels are also recognized for their mechanosensitive properties, responding to physical forces acting on the cell membrane. wikipedia.orgtandfonline.comresearchgate.netphysiology.orgnih.gov
Response to Mechanical Stretch and Membrane Tension
TRPC6 channels can be activated by mechanical stimuli such as membrane stretch and tension. wikipedia.orgtandfonline.comresearchgate.netphysiology.orgnih.gov This mechanosensitivity is particularly relevant in cell types subjected to mechanical stress, such as vascular smooth muscle cells and podocytes in the kidney. wikipedia.orgtandfonline.com In vascular smooth muscle, mechanical stretch can activate TRPC6, contributing to vasoconstriction. wikipedia.org In podocytes, mechanosensitive TRPC6 channels may sense glomerular capillary pressure. wikipedia.org The precise mechanism of mechanosensitive gating is still debated, with possibilities including direct sensing of membrane deformation or indirect activation via mechanosensitive GPCRs or lipid mediators. physiology.orgroyalsocietypublishing.orgahajournals.orgpnas.orgnih.gov TRPC6 inhibitors can block the currents elicited by mechanical stretch, suggesting they interfere with this mode of activation. tandfonline.com
Interplay with Cytoskeletal and Slit Diaphragm Proteins (e.g., Podocin, Nephrin (B609532), CD2AP)
In certain cell types, particularly podocytes, the mechanosensitive function of TRPC6 is closely linked to its interaction with structural and scaffolding proteins. Proteins like podocin, nephrin, and CD2AP are components of the slit diaphragm, a specialized structure in kidney podocytes crucial for filtration. wikipedia.orgtandfonline.comphysiology.orgresearchgate.netnih.gov Podocin, for instance, interacts with TRPC6 and may play a role in regulating its mechanical activation and localization within the membrane. tandfonline.comresearchgate.netnih.gov Interactions with CD2AP may link TRPC6 to the underlying cytoskeleton. tandfonline.com This interplay with cytoskeletal and slit diaphragm proteins is thought to contribute to the channel's ability to sense and respond to mechanical forces. wikipedia.orgtandfonline.comphysiology.orgresearchgate.net Inhibitors of TRPC6 would affect the channel's activity within these protein complexes, potentially impacting the mechanosensing functions mediated by these interactions.
Compound Information
Redox-Dependent Modulation of TRPC6 Activity
TRPC6 channel activity is significantly influenced by the cellular redox environment. This modulation involves the impact of reactive oxygen species (ROS) and oxidative stress, as well as the regulatory role of NADPH oxidase (NOX) enzymes.
Influence of Reactive Oxygen Species (ROS) and Oxidative Stress
Reactive oxygen species and the resulting oxidative stress can directly modulate TRPC6 channels. Studies have shown that TRPC6 can be activated by oxidative stress uni.lu. Hydrogen peroxide (H₂O₂) is specifically identified as a ROS that can activate TRPC6 channels uni.lutocris.com. This activation by H₂O₂ can occur through the modification of thiol groups on the intracellular membrane surface, which sensitizes the channels to diacylglycerol (DAG) and promotes TRPC6 insertion into the cell membrane tocris.com. Oxidative stress has also been demonstrated to increase the expression levels of TRPC6 mRNA and protein in certain cell types, such as human monocytes wikipedia.orgwikipedia.org. The precise effects of ROS on TRPC6 activity can vary depending on the cell type wikipedia.org.
Role of NADPH Oxidase (NOX) in TRPC6 Regulation
NADPH oxidases, a major source of ROS in eukaryotic cells, are intimately involved in the regulation of TRPC6 activity. TRPC6 can be triggered by NOX activity nih.gov. The generation of ROS by NOX enzymes contributes to the activation of TRPC6 uni.lunih.gov. Specifically, NOX2 and NOX4 isoforms have been identified as essential for TRPC6 activation in response to stimuli like Angiotensin II (AngII) nih.gov. Interestingly, TRPC6 has also been shown to be necessary for the full activation of the NOX complex and subsequent ROS production in neutrophils. An indirect interaction between TRPC6 and NADPH oxidases may also exist, potentially mediated by the local action of ROS or lipid peroxidation nih.gov.
Store-Operated Calcium Entry (SOCE) and TRPC6 Interaction
TRPC6 is recognized as a key component of store-operated calcium entry in certain cellular contexts, particularly within neurons. SOCE is a ubiquitous signaling pathway that links the depletion of endoplasmic reticulum (ER) calcium stores to calcium influx across the plasma membrane.
ER Calcium Depletion and STIM2/Orai2 Complex Involvement
Depletion of calcium from the ER is a primary trigger for SOCE. Stromal interaction molecule 2 (STIM2), an ER-resident calcium sensor, detects this decrease in ER calcium levels. Upon sensing ER calcium depletion, STIM2 undergoes conformational changes and translocates to regions of the ER membrane in close proximity to the plasma membrane, where it interacts with and activates store-operated calcium channels in the plasma membrane. In hippocampal neurons, a specific complex formed by STIM2, Orai2, and TRPC6 has been identified as mediating neuronal SOCE. STIM2 appears to play a more prominent role in regulating resting intracellular calcium levels and is activated by even mild depletion of ER calcium stores.
Regulation by Endogenous Lipids Beyond DAG
While diacylglycerol (DAG) is a well-established direct activator of TRPC3, TRPC6, and TRPC7 channels, generated downstream of G protein-coupled receptor activation, other endogenous lipids also contribute to the modulation of TRPC6 activity. For instance, 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid, has been shown to increase the activation of TRPC6. Although high concentrations of 20-HETE were reported to activate currents resembling those of TRPC6, interestingly, calcium entry was not always observed. Arachidonic acid and its other metabolites can also modulate TRPC channels.
Molecular and Structural Insights into TRPC6 Channel Inhibition
Understanding the molecular architecture of TRPC6 and how inhibitors interact with the channel is crucial for rational drug design. Cryo-electron microscopy (cryo-EM) has provided significant structural insights into TRPC6 in different functional states and in complex with modulating molecules.
These structural studies have revealed distinct binding sites for small-molecule modulators. Antagonists have been shown to bind to a pocket located on the cytoplasmic side of the channel, formed by the S1-S4 transmembrane helices and the TRP helix. In contrast, agonists bind at the interface between the S6 helix and the pore helix of adjacent subunits. Conformational changes within the channel upon ligand binding are integral to the mechanism of TRPC6 modulation.
Trpc6-IN-3 is a chemical compound identified as an inhibitor of TRPC6. While specific detailed structural data on Trpc6-IN-3 binding is not available in the provided search results, the general principles of TRPC6 inhibition sites elucidated by cryo-EM studies provide a framework for understanding its potential interaction with the channel. One study reported that Trpc6-IN-1 (a related compound) elicited concentration-dependent current increases in TRPC7 cells and caused calcium rises in TRPC6 cells with an EC₅₀ value of 4.66 ± 0.03 µM. This suggests Trpc6-IN-3, as an inhibitor, would likely counteract the calcium influx mediated by TRPC6. The binding of inhibitors to sites identified through structural studies, such as the cytoplasmic pocket, can allosterically modulate the channel's conformation and prevent its opening or reduce its ion permeability.
Binding Site Analysis of TRPC6 Inhibitors
Understanding where inhibitors bind on the TRPC6 channel is crucial for elucidating their mechanism of action and for the rational design of more selective and potent compounds. Studies on TRPC6 and related TRPC channels have employed techniques such as cryo-electron microscopy (cryo-EM) and mutagenesis to identify binding pockets for various modulators. For example, cryo-EM structures of TRPC6 in antagonist-bound states have revealed binding sites. One such site for an antagonist has been identified in a cytoplasm-facing pocket formed by the S1-S4 segments and the TRP helix. caymanchem.com Another study on a different TRPC6 activator suggested binding to the C-terminus. These findings indicate that TRPC6 channels possess multiple potential sites for small molecule interaction.
Information regarding the specific binding site analysis of Trpc6-IN-3 on the TRPC6 channel was not found in the consulted literature.
Electrophysiological Characterization of Inhibitory Effects
Electrophysiology, particularly patch clamp techniques, is the primary method for characterizing the functional effects of compounds on ion channel activity. fda.gov Whole-cell patch clamp allows for the measurement of ion currents flowing through TRPC6 channels in the presence and absence of inhibitors. This technique can determine the potency of an inhibitor, typically expressed as an IC50 value (the concentration required to inhibit 50% of the channel activity), and provide insights into the nature of the block (e.g., competitive or non-competitive, voltage-dependent or independent).
Studies on various TRPC6 inhibitors have utilized electrophysiological recordings to demonstrate their ability to block TRPC6-mediated calcium influx or cation currents. For instance, a novel TRPC6 inhibitor, PCC0208057, was shown to inhibit TRPC6-mediated Ca2+ concentration increase in a concentration-dependent manner with an IC50 value of 2.44 μmol/L, as determined by fluorescent calcium ion and electrophysiological experiments. ncats.io Another inhibitor, SAR7334, is reported as a potent TRPC6 channel blocker with an IC50 of 7.9 nM. These examples highlight how electrophysiological studies quantify the inhibitory effect of compounds on TRPC6 function.
Specific detailed electrophysiological characterization data, such as dose-response curves or voltage-dependence of block, for Trpc6-IN-3 were not found in the consulted literature.
Despite the lack of specific published data on the binding site and detailed electrophysiology of Trpc6-IN-3 under this exact name in the retrieved search results, the compound's identification and the general methods applied to characterize TRPC6 inhibitors provide a framework for understanding its potential study and mechanism of action. Further research specifically focused on Trpc6-IN-3 would be required to fully elucidate these aspects.
Role of Trpc6 in 3 and Trpc6 Inhibition in Disease Models and Pathophysiological Mechanisms
Renal Pathophysiology Research
TRPC6 is involved in glomerular filtration and plays an important role in the development of kidney injuries. mdpi.com Its expression and activity are altered in various renal pathologies, suggesting a pathogenic role in many cases. mdpi.comresearchgate.net
Modulation of Glomerular Disease Progression
TRPC6 is a key protein responsible for calcium flux in podocytes, and its dysregulation is linked to the onset and progression of glomerular diseases. physiology.orgnih.gov Direct inhibition of TRPC6 channels is considered a potential therapeutic benefit in various glomerulopathies. physiology.org
Focal Segmental Glomerulosclerosis (FSGS) Models
Gain-of-function mutations in the TRPC6 gene are known to cause familial forms of FSGS. tandfonline.comasn-online.orgmdpi.comphysiology.orggoogle.comfrontiersin.org These mutations lead to increased channel activity and enhanced trafficking to the plasma membrane, resulting in pathologically high calcium influx into podocytes. mdpi.comphysiology.org This excessive calcium influx contributes to podocyte loss through apoptosis, detachment, or lack of proliferation, leading to proteinuria and glomerulosclerosis, consistent with FSGS. mdpi.comphysiology.org Overexpression of wild-type or mutant TRPC6 in podocytes in mouse models is sufficient to cause a kidney disease resembling FSGS. physiology.orgphysiology.org Studies using TRPC6 knockout mice have shown protection against FSGS development and inhibition of podocyte loss in experimental models like puromycin (B1679871) aminonucleoside (PAN) nephrosis. jci.org TRPC6 inhibition is being investigated as a targeted therapy for podocytopathy in FSGS, with the expectation of reducing proteinuria and potentially slowing disease progression. nih.govtandfonline.com Clinical trials are underway to assess the efficacy of selective TRPC6 inhibitors, such as BI 764198, in patients with primary FSGS or FSGS resulting from TRPC6 gene variants. nih.govtandfonline.comasn-online.orgboehringer-ingelheim.comresearchgate.net
Preeclampsia Pathogenesis
Podocyte impairment is reported to underlie glomerulopathies in diseases such as preeclampsia. physiology.org The contribution of TRPC6-mediated calcium influx in podocyte injury during preeclampsia has also been proposed. nih.govnih.gov
Mechanisms of Podocyte Injury and Proteinuria
Podocyte injury is a primary characteristic of proteinuric glomerular diseases and a major contributor to proteinuria. frontiersin.orgasn-online.orgmdpi.comphysiology.orgnih.govspandidos-publications.com TRPC6 plays a critical role in podocyte function and survival. asn-online.orgalgomedix.com Overexpression or increased function of TRPC6 can lead to uncontrolled Ca²⁺ influx into podocytes, inducing cytoskeletal reorganization, detachment of podocyte foot processes from the glomerular basement membrane, and podocyte depletion, which results in proteinuria. nih.govresearchgate.net Angiotensin II can activate TRPC6 in podocytes, leading to calcium influx and subsequent podocyte injury and increased proteinuria. frontiersin.orgnih.govphysiology.org TRPC6 is integrated into a signaling complex at the podocyte membrane, interacting with proteins critical for podocyte function like nephrin (B609532) and podocin. physiology.org Alterations in TRPC6 expression and function lead to calcium influx contributing to the development of glomerular diseases and podocyte damage. spandidos-publications.com Inhibition of TRPC6 has been shown to attenuate podocyte injury and reduce proteinuria in experimental models. frontiersin.orgjci.org
Investigation in Renal Tubular Disorders
In addition to glomerular diseases, TRPC6 may contribute to renal tubular disorders, including acute kidney injury, renal interstitial fibrosis, and renal cell carcinoma. researchgate.nettandfonline.comnih.gov TRPC6 is present in the renal tubular system. tandfonline.comtandfonline.com Its pathophysiological role in ischemia/reperfusion (I/R) injury is a subject of debate, with some studies suggesting potential dual roles. researchgate.nettandfonline.comnih.gov TRPC6 has been shown to induce renal fibrosis and immune cell infiltration in models of unilateral ureteral obstruction (UUO). researchgate.netmdpi.comnih.gov Inhibition of TRPC6 has been reported to ameliorate renal fibrosis in UUO mouse models. mdpi.comfrontiersin.org However, tubule-specific physiological functions of TRPC6 have not been fully elucidated. researchgate.netmdpi.comtandfonline.comnih.gov
Acute Kidney Injury (e.g., Ischemia-Reperfusion Injury)
The role of TRPC6 in acute kidney injury (AKI), such as ischemia-reperfusion (I/R) injury, appears to be complex and potentially dual. While some studies suggest a contribution of TRPC6 to renal tubular disorders including AKI, its precise pathophysiological role in I/R injury remains a subject of debate. tandfonline.com
Renal Fibrosis and Ureteral Obstruction Models
TRPC6 has been shown to contribute to renal fibrosis and immune cell infiltration in models like unilateral ureteral obstruction (UUO) in mice. tandfonline.comcellphysiolbiochem.com Studies using TRPC6-deficient mice have demonstrated a reduction in UUO-induced interstitial fibrosis and a blunting of increased mRNA expression of fibrosis-related genes in the obstructed kidney compared to wild-type mice. nih.govresearchgate.net Pharmacological inhibition of TRPC6 has also been reported to alleviate renal fibrosis in UUO mouse models. spandidos-publications.commdpi.com For instance, the selective TRPC6 inhibitor SH045 significantly decreased the mRNA expression of pro-fibrotic markers and chemokines in UUO kidneys of New Zealand obese (NZO) mice, a model of metabolic syndrome. mdpi.com TRPC6 knockout has also been shown to ameliorate kidney fibrosis by inhibiting epithelial-mesenchymal transition (EMT) through the downregulation of the AKT-mTOR and ERK1/2 pathways in UUO mice. frontiersin.org
| Model | Intervention | Key Finding | Source |
| UUO Mouse Model | TRPC6 Deficiency | Reduced renal fibrosis and immune cell infiltration. | tandfonline.comcellphysiolbiochem.com |
| UUO Mouse Model | TRPC6 Deletion | Decreased interstitial fibrosis, blunted pro-fibrotic gene expression. | nih.govresearchgate.net |
| UUO Mouse Model | Pharmacological Inhibition | Alleviated renal fibrosis. | spandidos-publications.commdpi.com |
| UUO NZO Mouse Model (Metabolic Syndrome) | SH045 (TRPC6 Inhibitor) | Decreased pro-fibrotic markers and chemokines, ameliorated fibrosis. | mdpi.com |
| UUO Mouse Model | TRPC6 Knockout | Ameliorated fibrosis by inhibiting EMT via AKT-mTOR and ERK1/2 pathways. | frontiersin.org |
Cardiovascular and Vascular Pathophysiology Research
TRPC6 channels are widely expressed in the heart, lung, and vascular tissues and play a significant role in the pathophysiology of cardiovascular and vascular diseases. frontiersin.orgnih.gov
Impact on Cardiac Hypertrophy and Fibrosis Models
Increased TRPC6 activity, either from enhanced gene expression or gain-of-function mutations, contributes to cardiac disease. pnas.org Cardiac-specific overexpression of TRPC6 in transgenic mice triggers cardiac fibrosis, hypertrophy, and heart failure. spandidos-publications.com TRPC6 channels are expressed in cardiac fibroblasts and are involved in mediating cardiac fibrosis. frontiersin.org Inhibition of TRPC6 has been explored as a strategy to ameliorate fibrosis and dysfunction in cardiac disease models. pnas.org Studies have indicated that TRPC6 may serve as a promising target to mitigate myocardial fibrosis. mdpi.com The TRPC6/Calcineurin/NFAT signaling pathway has been associated with myocardial hypertrophy and interstitial fibrosis in spontaneously hypertensive rats with nephrectomy. nih.gov
| Model | Intervention/Observation | Key Finding | Source |
| Cardiac-specific TRPC6 Overexpression | Genetic Overexpression | Triggers cardiac fibrosis, hypertrophy, and heart failure. | spandidos-publications.com |
| Cardiac Disease Models | TRPC6 Inhibition | Ameliorates fibrosis and dysfunction. | pnas.org |
| Ang II-stimulated Rat Cardiac Fibroblasts | TRPC6 Involvement | Involved in collagen gene expression via YAP. | mdpi.com |
| Spontaneously Hypertensive Rats with Nephrectomy | TRPC6/CaN/NFAT Signaling | Associated with myocardial hypertrophy and interstitial fibrosis. | nih.gov |
Regulation of Vascular Tone and Vasoconstriction
TRPC6 channels contribute to the regulation of vascular tone and vasoconstriction. frontiersin.orgpnas.orgmdpi.com They are involved in pressure-induced (myogenic) vasoconstriction and can be activated by various G-protein coupled receptor ligands. nih.govahajournals.org In small arteries and arterioles, TRPC6 has a major role in the depolarizing response to pressure, which is a key element in blood flow regulation. ahajournals.orgnih.gov Inhibition of TRPC6 has been shown to attenuate pressure-induced depolarization and vasoconstriction in intact arteries. ahajournals.orgnih.gov TRPC6 is also involved in hypoxic vasoconstriction. spandidos-publications.com
| Stimulus/Process | TRPC6 Role | Source |
| Pressure-induced (Myogenic) Vasoconstriction | Centrally involved in mechanisms underlying depolarization and tone. | ahajournals.orgnih.gov |
| Agonist-induced Vasoconstriction | Can be activated by G-protein coupled receptor ligands. | nih.govahajournals.org |
| Hypoxic Vasoconstriction | Involved in the regulation of blood flow based on alveolar ventilation. | spandidos-publications.com |
| Angiotensin II-induced Vasoconstriction | Critical involvement shown through analysis of vasodilation by PDE3 inhibition. | ahajournals.org |
Modulation of Pulmonary Hypertension and Vascular Remodeling
TRPC6 is implicated in the pathogenesis of pulmonary hypertension (PH). frontiersin.org Upregulation of TRPC6 channels has been observed in pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH) and in animal models of experimental PH. nih.govresearchgate.netpnas.orgphysiology.org Increased TRPC6 expression and activity play a role in the development and progression of concentric pulmonary vascular remodeling. atsjournals.org Inhibition of TRPC6 has been shown to attenuate hypoxia-induced pulmonary vasoconstriction and ameliorate the development and progression of experimental PH. physiology.org A selective TRPC6 blocker, BI-749237, reversed established PH in mice via regression of pulmonary vascular remodeling. nih.govresearchgate.netnih.gov
| Condition/Model | Observation/Intervention | Key Finding | Source |
| IPAH Patients | Upregulation of TRPC6 in PASMCs | Associated with increased PASMC proliferation and vascular medial hypertrophy. | nih.govpnas.org |
| Experimental PH Models | Upregulation of TRPC6 in PASMCs | Implicated in development and progression of vascular remodeling. | physiology.orgatsjournals.org |
| Hypoxia-induced PH | TRPC6 Inhibition | Attenuated pulmonary vasoconstriction, ameliorated PH progression. | physiology.org |
| Established PH in Mice | BI-749237 (TRPC6 Blocker) | Reversed PH via regression of pulmonary vascular remodeling. | nih.govresearchgate.netnih.gov |
Studies in Atherosclerosis and Neointima Formation
TRPC6 has been identified as a factor driving neointima formation, a process involved in restenosis after vascular injury and stent implantation. oup.comnih.gov Studies have shown that TRPC6 is involved in both neointima formation and fibroblast activation. nih.govresearchgate.net TRPC6-deficient mice have shown reduced neointima formation compared to wild-type mice after vascular injury. oup.comnih.gov Activating TRPC6 in human vascular smooth muscle cells increased their migratory capacity, while repressing TRPC6 decreased it. oup.comnih.gov These findings suggest that inhibiting TRPC6 could be a promising strategy to prevent neointima formation secondary to vascular injury and stent implantation. nih.gov
| Process/Model | TRPC6 Role/Intervention | Key Finding | Source |
| Neointima Formation | Driving factor | Involved in intimal proliferation in atherosclerosis. | oup.comnih.govnih.gov |
| Vascular Injury (Mouse Femoral Artery) | TRPC6 Deficiency | Reduced neointima formation. | oup.comnih.gov |
| Human Vascular Smooth Muscle Cells | TRPC6 Activation | Increased migratory capacity. | oup.comnih.gov |
| Human Vascular Smooth Muscle Cells | TRPC6 Repression | Decreased migratory capacity. | oup.comnih.gov |
Neurological and Neurodegenerative Disease Research
TRPC6 channels are expressed in the central nervous system and have been implicated in various aspects of neuronal function and dysfunction nih.govnih.govfrontiersin.org. Research in neurological and neurodegenerative diseases has explored the impact of modulating TRPC6 activity.
Investigation of Neuroprotective Mechanisms in Ischemic Stroke Models
The role of TRPC6 in ischemic stroke models appears complex, with some studies suggesting a neuroprotective role for TRPC6 activation, while others indicate potential detrimental effects of its hyperactivation nih.govfrontiersin.orgmdpi.comnih.gov. Activating TRPC6 in various cerebral ischemia models has been found to prevent neuronal death, whereas blocking TRPC6 enhanced sensitivity to ischemia in some studies nih.govencyclopedia.pubresearchgate.net. One proposed mechanism for the neuroprotective effect of TRPC6 activation involves the influx of Ca²⁺ through the channel, which can activate the cAMP response element-binding protein (CREB), a transcription factor linked to neuronal survival nih.govresearchgate.net. Additionally, TRPC6 activation might counteract excitotoxic damage by attenuating the activity of NMDA receptors nih.govresearchgate.net. Conversely, increased degradation of TRPC6 after ischemic stroke may contribute to neuronal damage nih.gov. Maintaining TRPC6 expression through CREB-dependent mechanisms has shown neuroprotective effects in experimental stroke models nih.gov. However, some studies suggest that increased TRPC6 levels or overexpression can exacerbate ischemic injury frontiersin.org. These discrepancies highlight the need for further research to fully clarify the specific function of TRPC6 in ischemic stroke frontiersin.org. The use of TRPC6 inhibitors like Trpc6-IN-3 in research can help dissect these complex mechanisms.
Role in Synaptic Plasticity and Development
TRPC6 channels are considered important for neuronal development and survival, and they are highly expressed in the central nervous system nih.gov. They have been identified as key players in synapse formation and are involved in synaptic plasticity nih.govmdpi.comresearchgate.net. TRPC6, along with TRPC3, plays a role in brain-derived neurotrophic factor (BDNF)-induced axon guidance and neuron survival nih.gov. Studies have reported increased expression of TRPC6 in the hippocampus during postnatal development nih.govplos.org. TRPC6 is primarily localized at excitatory postsynaptic sites and is crucial for the development of dendritic spines and excitatory synapses mdpi.com. The positive regulation of TRPC6 has been shown to lead to synapse enlargement researchgate.netnih.gov.
Influence on Cognitive Functions and Memory Formation in Animal Models
TRPC6 channels are involved in cognitive functions and memory formation nih.govnih.gov. Overexpression of TRPC6 in the forebrain of mice has been shown to enhance performance in spatial learning and memory tasks mdpi.com. Conversely, down-regulating TRPC6 protein in the dentate gyrus region of the hippocampus has been demonstrated to impair cognitive function in mice, affecting spatial learning, working memory, and social recognition memory nih.govfrontiersin.orgnih.gov. This impairment was associated with decreased levels of synaptic and dendritic spines frontiersin.orgnih.gov. TRPC6-dependent store-operated calcium entry (SOCE) in hippocampal neurons is considered necessary for supporting mushroom spines, which are important for memory storage nih.govmdpi.comjneurosci.org. Positive modulation of TRPC6 has been repeatedly shown to be beneficial for memory formation and storage nih.gov.
Relevance to Alzheimer's Disease (AD) Pathology
TRPC6 is considered a potential molecular target for the development of neuroprotective agents in Alzheimer's disease frontiersin.org. Synapse loss and cognitive dysfunction are hallmarks of AD, and agents that reduce synapse loss are considered promising therapeutic candidates mdpi.commdpi.com. TRPC6 is believed to be essential for the formation of excitatory synapses, and its positive modulation has been shown to slow down spine loss in AD models mdpi.com. Overexpression of TRPC6 has been shown to rescue mushroom spine loss in mouse models of AD and protect neurons from ischemic brain damage mdpi.commdpi.com. Studies have also indicated reduced TRPC6 mRNA levels in the blood cells of patients with AD and mild cognitive impairment frontiersin.orgmdpi.com. While TRPC3 upregulation has been observed in AD, some research suggests a reciprocal effect where amyloid-beta oligomers reduce TRPC6 levels biorxiv.org. Positive TRPC6 modulators have been suggested as potential anti-AD drugs mdpi.com.
Cancer Biology Research
TRPC6 channels are often highly expressed in proliferating cells, including various types of cancer cells, and have been implicated in tumorigenesis and tumor progression nih.govdovepress.comoup.com.
Modulation of Tumor Angiogenesis
TRPC6 channels have been implicated in the process of angiogenesis, particularly in the context of tumor development. Studies suggest that TRPC6 is important for vascular endothelial growth factor (VEGF)-mediated angiogenesis researchgate.netnih.gov. Inhibition of TRPC6 in human umbilical vein endothelial cells (HUVECs) has been shown to suppress VEGF-induced proliferation and tube formation, critical steps in the formation of new blood vessels researchgate.netnih.gov. Furthermore, inhibition of TRPC channels has been observed to abolish VEGF-induced angiogenesis in chick embryo models researchgate.net. TRPC6 appears to be crucial in human microvascular endothelial cells and HUVECs, with studies using a dominant-negative mutant of TRPC6 showing decreased endothelial cell migration, proliferation, and sprouting mdpi.comnih.gov.
Specific Cancer Types (e.g., Ovarian Cancer, Prostate Cancer, NSCLC)
TRPC6 is highly expressed in several types of cancer cells and its inhibition has shown effects on cancer cell behavior in various models nih.govresearchgate.net.
Ovarian Cancer: The role of TRPC channels, including TRPC6, in cancer growth has been demonstrated in ovarian cancer cells plos.orgmdpi.com. Inhibition of TRPC channel activity has been shown to arrest cell cycle progression in ovarian cancer cell lines plos.org.
Prostate Cancer: TRPC6 has been reported to be overexpressed in prostate cancer cells, and its inhibition can affect cell proliferation nih.govnih.govresearchgate.net.
NSCLC (Non-Small Cell Lung Cancer): TRPC6 is highly expressed in NSCLC cells and plays a role in regulating their proliferation and invasion nih.govresearchgate.net. Pharmacological blockade or molecular knockdown of TRPC6 has been shown to inhibit NSCLC cell proliferation by arresting the cell cycle at the S-G2/M phase and attenuating invasive ability nih.govresearchgate.net. This inhibition also decreased the expression of fibronectin and ZO-1, proteins involved in cell adhesion and tight junctions nih.govresearchgate.net.
Research findings in NSCLC cell lines highlight the impact of TRPC6 inhibition:
| Cell Line | Treatment (Inhibition Method) | Effect on Proliferation | Effect on Cell Cycle | Effect on Invasion |
| A549 | Pharmacological blockade | Inhibited | Arrest at S-G2/M | Attenuated |
| A549 | TRPC6 siRNA knockdown | Inhibited | Arrest at S-G2/M | Attenuated |
These data suggest that TRPC6-mediated elevation of intracellular Ca²⁺ stimulates NSCLC cell proliferation and that TRPC6 inhibition attenuates these processes researchgate.net.
Pulmonary Pathophysiology Research
TRPC6 channels are expressed in the lungs and play a role in various aspects of pulmonary physiology and pathophysiology researchgate.netfrontiersin.org. Inhibition of TRPC6 is considered a potential means for preventing or treating several respiratory disorders google.com.
Regulation of Airway Inflammatory Responses
TRPC6 is involved in inflammatory processes within the airways. In alveolar macrophages from patients with chronic obstructive pulmonary disease (COPD), TRPC6 expression has been found to be elevated google.com. TRPC6 is expressed in neutrophils and is important for their migration, potentially contributing to COPD progression mdpi.com. Furthermore, TRPC6 signaling has been shown to be important for LPS/TLR4-mediated NF-κB activation and lung inflammation frontiersin.org. In cystic fibrosis, defective CFTR can lead to increased calcium influx through TRPC6, contributing to hyperactivation of platelets and consequent thromboinflammatory injury and lung inflammation jci.org. Inhibition of TRPC6 has been shown to reduce platelet activation, calcium flux, and lung injury in CF mouse models jci.org.
Role in Lung Injury and Endothelial Barrier Dysfunction
TRPC6 is critically involved in the regulation of pulmonary vascular permeability and lung edema formation during acute lung injury (ALI) induced by endotoxin (B1171834) or ischemia/reperfusion frontiersin.orggoogle.comnih.gov. TRPC6 deficiency or inhibition has been shown to reduce acute lung injury by preserving endothelial barrier function in mouse models of ischemia-reperfusion induced-edema and lipopolysaccharide-induced inflammation google.com. Elevated intracellular Ca²⁺ leads to changes in endothelial cell morphology and increased permeability, and Ca²⁺ entry through TRPC6 is essential for increased endothelial permeability and compromised barrier function in the pulmonary vasculature frontiersin.orgnih.gov. TRPC6 can be activated by LPS binding to TLR4, increasing endothelial permeability frontiersin.orgmdpi.com. TRPC6 inhibition may help prevent acute lung injury in septic patients mdpi.com.
Contributions to Pulmonary Fibrosis
TRPC6 has been implicated in the development of pulmonary fibrosis. In mouse lung fibroblasts, the pro-fibrotic activity of PDGF is dependent on the activation of TRPC6, suggesting that TRPC6 inhibition could reduce lung fibrosis google.com. TRPC6 channels have been shown to support fibrotic processes nih.gov.
Musculoskeletal System Research
TRPC6 protein is present in human skeletal muscle tissue and is likely important for calcium homeostasis and proper muscle fiber function nih.gov. It may also be a target for treatment in various muscular diseases nih.gov. TRPC6 has been found in the sarcolemma and, to a lesser extent, in the cytoplasm of muscle fibers in mouse models, suggesting it contributes to calcium influx nih.gov.
Studies have investigated the role of TRPC6 in skeletal muscle ischemia/reperfusion injury (IRI) and muscular dystrophy.
Skeletal Muscle Ischemia/Reperfusion Injury: TRPC6 exacerbates skeletal muscle injury after I/R, leading to Ca²⁺ overload and apoptosis researchgate.net. TRPC6 knockdown has been shown to reduce skeletal muscle injury after I/R or hypoxia/reoxygenation (H/R), helping to restore exercise capacity in mice researchgate.net. TRPC6 knockdown reduces Ca²⁺ overload and apoptosis in cells and affects the PI3K/Akt/mTOR signaling pathway, which is involved in cell self-repair researchgate.net.
| Model (In vivo/In vitro) | Condition | TRPC6 Status | Effect on Muscle Injury | Effect on Exercise Capacity | Effect on Ca²⁺ Overload | Effect on Apoptosis | Effect on PI3K/Akt/mTOR |
| In vivo | I/R | TRPC6 knockout | Reduced | Restored some | Reduced | Reduced | Affected |
| In vitro | H/R | TRPC6 knockdown | Reduced | N/A | Reduced | Reduced | Affected |
Muscular Dystrophy: Chronic suppression of TRPC6 with a selective small-molecule inhibitor has been shown to ameliorate the pathobiology of Duchenne muscular dystrophy (DMD) in cardiac and skeletal muscle in mouse models, improving survival and muscle function nih.gov. These effects are analogous to those achieved by genetic deletion of Trpc6 nih.gov. Inhibition of TRPC6 improved muscle morphology and function, increased fiber diameter, and enhanced bone structure in these models nih.gov.
Modulation of Osteoclast Function and Bone Metabolism
TRPC6 channels play a role in the regulation of osteoclast function and bone metabolism. Research indicates that TRPC6 is involved in the differentiation and activity of osteoclasts, the cells responsible for bone resorption. Studies using TRPC6-deficient mice have shown a decrease in femur bone density, leading to bone erosion. febscongress.org This suggests that TRPC6 is important for maintaining normal bone mass.
Further investigation revealed that TRPC6 knockout in bone marrow-derived monocytes/macrophages (BMMs) significantly enhanced osteoclast differentiation and the formation of multinucleated cells when treated with RANKL. febscongress.org This effect was associated with increased expression of NFATc1, a key transcription factor in osteoclast differentiation. febscongress.org In vitro studies using TRPC6-deficient RAW 264.7 cells confirmed the enhanced osteoclastic differentiation and resorptive activity observed in the absence of TRPC6. nih.gov
Interestingly, TRPC6 deficiency led to an increase in TRPC3 expression in osteoclasts, suggesting a potential compensatory mechanism where TRPC3 overcompensates for the loss of TRPC6. nih.govresearchgate.netresearchgate.net Elevated intracellular calcium levels in TRPC6-deficient cells resulted in increased NFAT-luciferase reporter gene activity. nih.gov Inhibition of TRPC3 using a specific inhibitor, Pyr3, was shown to reduce intracellular calcium concentrations and normalize the osteoclastic differentiation and resorptive activity of TRPC6-deficient cells. nih.govresearchgate.net These findings suggest that while TRPC6 may play a negative regulatory role in osteoclast activity, TRPC3 can promote bone resorption, particularly when TRPC6 is deficient. researchgate.net
The association between TRPC3 and TRPC6 and osteoporosis has been noted, with TRPC3 potentially serving as an early indicator for the condition. nih.gov
Table 1: Effects of TRPC6 Deficiency on Osteoclast Function and Bone Metabolism in Mice
| Parameter | TRPC6 Knockout Mice | Wild-Type Mice | Observation | Source |
| Femur Bone Density | Decreased (~0.59-fold) | Normal | Leads to bone erosion | febscongress.org |
| Osteoclast Differentiation | Enhanced | Normal | Increased multinucleated cell formation (with RANKL) | febscongress.org |
| Bone Resorption Activity | Enhanced | Normal | Observed in TRPC6-deficient BMMs and RAW 264.7 cells | nih.gov |
| NFATc1 Expression (with RANKL) | Increased | Normal | Associated with enhanced differentiation | febscongress.org |
| TRPC3 Expression in Osteoclasts | Increased | Normal | Potential compensatory mechanism | nih.govresearchgate.netresearchgate.net |
Therapeutic Implications in Muscular Dystrophy Models (e.g., Duchenne Muscular Dystrophy)
TRPC6 inhibition has demonstrated therapeutic potential in models of muscular dystrophy, particularly Duchenne Muscular Dystrophy (DMD). DMD is characterized by progressive muscle weakness and degeneration, partly due to abnormal calcium entry into muscle cells lacking dystrophin. TRPC6 has been implicated in this abnormal calcium influx. biotechniques.comjohnshopkins.edujci.org
Studies utilizing mouse models of severe DMD (mdx/utrn-/- or DKO mice) have investigated the effects of both genetic deletion of Trpc6 and pharmacological inhibition using compounds like BI 749327. biotechniques.comjohnshopkins.edujci.orgmusculardystrophynews.comahajournals.orgnih.gov Chronic suppression of TRPC6, either genetically or pharmacologically, has been shown to improve survival and muscle function in these severe DMD models. biotechniques.comjohnshopkins.edujci.orgjci.orgmusculardystrophynews.comahajournals.orgnih.gov
Specifically, TRPC6 inhibition or deletion in DKO mice led to improved skeletal and cardiac morphology and function, as well as a reduction in skeletal and bone deformities. johnshopkins.edujci.orgmusculardystrophynews.comnih.gov Genetic deletion of Trpc6 in DKO mice resulted in significantly prolonged survival, improved muscle function, and reduced bone deformities. jci.orgnih.gov Pharmacological inhibition with BI 749327 also demonstrated improved survival and amelioration of the dystrophic phenotype, including improvements in striated muscle function, bone remodeling, and reduced muscle fibrosis. jci.orgmusculardystrophynews.comnih.gov
These findings suggest that targeting TRPC6 could be a novel therapeutic strategy for managing DMD, addressing aspects of the disease pathology beyond dystrophin replacement. biotechniques.commusculardystrophynews.com
Table 2: Effects of TRPC6 Inhibition/Deletion in Severe DMD Mouse Models (DKO Mice)
| Outcome | Genetic TRPC6 Deletion | Pharmacological TRPC6 Inhibition (BI 749327) | Source |
| Survival | Prolonged | Improved | johnshopkins.edujci.orgjci.orgmusculardystrophynews.comahajournals.orgnih.gov |
| Skeletal Muscle Function | Improved | Improved | biotechniques.comjohnshopkins.edujci.orgjci.orgmusculardystrophynews.comahajournals.orgnih.gov |
| Cardiac Function | Improved | Improved | biotechniques.comjohnshopkins.edujci.orgjci.orgmusculardystrophynews.comahajournals.orgnih.gov |
| Bone Deformities | Reduced | Reduced | biotechniques.comjohnshopkins.edujci.orgmusculardystrophynews.comnih.gov |
| Muscle Fibrosis | Not specified in search results | Lessened | jci.orgmusculardystrophynews.comnih.gov |
Other Systemic Pathophysiology Research
Beyond bone and muscle disorders, TRPC6 has been implicated in other systemic pathophysiological processes, including the regulation of platelet activation and influence on energy balance.
Regulation of Platelet Activation and Thrombosis
TRPC6 is expressed in platelets and plays a role in calcium signaling, which is critical for platelet function. researchgate.netplos.orgnih.govnih.gov Inhibition of TRPC6 has been shown to decrease platelet calcium flux and impede platelet activation. researchgate.net
Studies using TRPC6 inhibitors have demonstrated significant inhibitory effects on human platelet aggregation, particularly in a thromboxane (B8750289) receptor (TPR)-selective manner. plos.orgnih.gov TRPC6 inhibition also significantly inhibited human platelet secretion (dense and alpha granules) and integrin IIb-IIIa activation in a TPR-selective manner. plos.orgnih.gov These effects were linked to the inhibitor's ability to abrogate the elevation in intracellular calcium. plos.orgnih.gov
Furthermore, TRPC6 has been shown to regulate clot retraction, physiological hemostasis, and thrombus formation in mice. plos.orgnih.gov Treatment with a TRPC6 inhibitor prolonged tail bleeding time and the time for occlusion in a carotid artery injury thrombosis model in mice. plos.orgplos.org This supports the notion that TRPC6 contributes to thrombus formation and its inhibition could be a strategy for managing thrombotic disorders. plos.orgnih.gov
While some studies suggest a critical role for TRPC6 in platelet function via receptor-operated calcium entry, other reports indicate that Ca2+ influx via TRPC6 may not have functional relevance in platelet hemostasis, suggesting some conflicting data in this area. researchgate.net However, gain-of-function mutations in TRPC6 have been shown to enhance platelet activation and affect pathways not typically modulated by wild-type TRPC6. nih.gov
Table 3: Effects of TRPC6 Inhibition on Platelet Function
| Platelet Function | TRPC6 Inhibition | Selectivity (if noted) | Source |
| Calcium Flux | Decreased | Not specified | researchgate.net |
| Platelet Activation | Impeded | Not specified | researchgate.net |
| Platelet Aggregation | Inhibited | TPR-selective | plos.orgnih.gov |
| Dense Granule Secretion (ATP release) | Inhibited | TPR-selective | researchgate.netplos.orgnih.gov |
| Alpha Granule Secretion (P-selectin) | Inhibited | TPR-selective | researchgate.netplos.orgnih.gov |
| Integrin IIb-IIIa Activation | Inhibited | TPR-selective | plos.orgnih.gov |
| Clot Retraction | Regulated | Not specified | plos.orgnih.gov |
| Hemostasis (in mice) | Prolonged bleeding time | Not specified | plos.orgplos.org |
| Thrombus Formation (in mice) | Prolonged time for occlusion | Not specified | plos.orgplos.org |
Influence on Energy Balance and Metabolic Homeostasis
Research suggests that TRPC6 plays a role in controlling energy balance and metabolic homeostasis. Studies using TRPC6 knockout mice have provided insights into its influence on body weight, adiposity, and glucose metabolism. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov
TRPC6 knockout mice were found to be heavier with greater adiposity compared to control mice. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov These mice also exhibited hyperphagia (increased food intake) and reduced energy expenditure. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov Furthermore, TRPC6 deficiency was associated with impaired glucose tolerance, hyperinsulinemia, and increased liver fat. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov
TRPC6 is expressed in the hypothalamus, a brain region involved in regulating energy balance, and modulates cellular Ca2+ influx. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov TRPC6 knockout mice also showed impaired anorexic responses to leptin, a hormone that regulates appetite. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov These findings indicate a novel role for TRPC6 in metabolic regulation, suggesting that normal TRPC6 function may be necessary to link weight gain and hyperleptinemia with responses to acute stress. researchgate.netphysiology.orgnih.govphysiology.orgnih.gov
While some studies did not find an obese phenotype or metabolic dysfunction in TRPC6 knockout mice, they noted that food intake tended to be greater in these mice, suggesting a possible influence of TRPC6 on appetite. jst.go.jp
Table 4: Metabolic Phenotype in TRPC6 Knockout Mice
Downstream Signaling Cascades Affected by Trpc6 in 3 Mediated Trpc6 Inhibition
Calcium-Dependent Signaling Pathways
TRPC6-mediated calcium entry is a significant trigger for numerous calcium-dependent signaling pathways that regulate diverse cellular functions, including gene expression, proliferation, differentiation, and survival. Inhibition of TRPC6 disrupts this calcium influx, leading to modulation of these pathways.
Nuclear Factor of Activated T Cells (NFAT) Pathway Modulation
The Nuclear Factor of Activated T Cells (NFAT) pathway is a prominent calcium-dependent cascade influenced by TRPC6. TRPC6-mediated calcium influx activates calcineurin, a calcium-dependent phosphatase, which subsequently dephosphorylates NFAT. This dephosphorylation allows NFAT to translocate to the nucleus and regulate the transcription of target genes biorxiv.org. Notably, NFAT can induce the transcription of the trpc6 gene, establishing a positive feedback loop that can amplify TRPC6 expression and calcium influx tandfonline.commdpi.com. TRPC3 and TRPC6 are recognized as positive upstream regulators of the calcineurin-NFAT signaling pathway ahajournals.org. Studies employing pharmacological inhibitors or genetic deletion of TRPC6 have demonstrated suppression of NFAT activity biorxiv.orgahajournals.orgfrontiersin.org. For instance, a TRPC6 inhibitor (PCC0208057) was shown to increase phosphorylated NFAT expression while decreasing the expression of non-phosphorylated NFAT by reducing TRPC6 expression frontiersin.org. Inhibition of the NFAT-TRPC6 pathway has also been implicated in preventing tubulointerstitial inflammation and injury mdpi.com. TRPC6-mediated calcium influx in podocytes specifically leads to the activation of calcineurin and subsequent increased activity and nuclear translocation of NFAT mdpi.com. While not directly linked to Trpc6-IN-3 in the provided text, these findings highlight the critical role of TRPC6 activity in modulating NFAT signaling, which is a key downstream effect expected from TRPC6 inhibition by compounds like Trpc6-IN-3.
Extracellular Signal-Regulated Kinase (ERK) Pathway Regulation
The Extracellular Signal-Regulated Kinase (ERK) pathway, a crucial component of the MAPK signaling cascade, is also affected by TRPC6 activity. TRPC6 activation has been shown to stimulate the ERK1/2 pathway tandfonline.comjci.orgplos.org. Elevated TRPC6 expression can activate ERK signaling, contributing to processes like apoptosis through the inhibition of cytoprotective autophagy tandfonline.com. Conversely, inhibition of TRPC6, whether through pharmacological blockade or genetic deletion, suppresses the activity of the ERK1/2 pathway tandfonline.comuca.edu.ar. TRPC6's influence on ERK signaling extends to modulating protein translocation, such as Kv4.3, in an ERK-dependent manner mdpi.com. Gain-of-function mutations in TRPC6 have been linked to the activation of ERK1/2 nih.gov. Furthermore, TRPC6 contributes to oxidative inflammatory responses induced by agents like ozone or H2O2 by activating the ERK signaling pathway nih.gov. A TRPC6 inhibitor was found to significantly inhibit ERK phosphorylation in human platelets plos.org. The interplay between TRPC6, ERK, and other pathways is suggested by findings that inhibition of the ERK/MEK pathway can constrain the phosphorylation of CREB, which is also influenced by TRPC6 mdpi.com. TRPC6 inhibition has also been shown to attenuate TGF-beta1-induced epithelial-mesenchymal transition, a process involving the Ras/Raf1/ERK pathway nih.gov.
Ras/MEK/ERK and RAS/PI3K/Akt Signaling Interactions
TRPC6-mediated calcium influx can converge on and activate multiple signaling branches, including the Ras/MEK/ERK and RAS/PI3K/Akt pathways mdpi.commdpi.com. Inhibition of TRPC6, through pharmacological or genetic means, has been shown to negatively modulate both the PI3K/Akt/mTOR and Ras/Raf/ERK signaling pathways tandfonline.comuca.edu.ar. Overexpression of TRPC6 leads to the activation of both PI3K/Akt/mTOR and ERK signaling cascades tandfonline.com. Studies have demonstrated that knockdown of TRPC6 inhibits the activation of the PI3K-Akt signaling pathway dovepress.com. This suggests that TRPC6 may promote certain cellular processes, such as cancer progression, through the PI3K-Akt pathway dovepress.com. Experimental evidence indicates that activating PI3K can partially reverse the inhibitory effects of TRPC6 suppression on the proliferation, migration, and invasion of cancer cells dovepress.com. The interconnectedness of these pathways is further highlighted by findings that inhibition of either the PI3K/Akt or ERK/MEK pathways can constrain CREB phosphorylation, a downstream target also influenced by TRPC6 mdpi.com. Neuroprotection afforded by inhibiting TRPC6 degradation has been linked to the activation of the Ras/MEK/ERK/CREB pathway nih.gov. The activation of TRPC6 is understood to involve both the RAS/MEK/ERK and PI3K pathways frontiersin.org.
Ca2+/Calmodulin-Dependent Kinase (CaMKII/IV) Activation
Calcium influx mediated by TRPC6 can lead to the activation of Calcium/Calmodulin-Dependent Kinases (CaMKII and CaMKIV) mdpi.commdpi.com. These kinases are important downstream effectors in various cellular processes. Pharmacological activation or overexpression of TRPC6 has been shown to promote the phosphorylation of both CAMKIV and CREB, indicating a link between TRPC6 activity and the activation of these kinases mdpi.com. CaMKII and IV are also considered potential downstream targets of Ras signaling mdpi.com. TRPC6-dependent store-operated calcium entry (SOCE) is necessary for the activation of CaMKII mdpi.com. Activated CaMKII can then phosphorylate other proteins, such as AMPAR, which is crucial for its trafficking to the post-synaptic membrane mdpi.com. Studies in animal models have shown that TRPC6 activates CaMKII and contributes to reduced proteinuria nih.gov. In a model of complement-mediated injury, CaMKIIα was activated, and this activation was enhanced by TRPC6 overexpression and reduced by TRPC6 knockdown nih.gov. Furthermore, pharmacological inhibition of CaMKII mimicked the effect of TRPC6 inhibition in increasing susceptibility to complement-induced injury nih.gov. TRPC6-mediated calcium influx is also involved in the growth of hippocampal neuron dendrites via the CaMKIV and CREB pathway frontiersin.org. The CaMKIV-CREB pathway is considered a vital downstream mechanism of TRPC6 function in the central nervous system frontiersin.org. Sustained activation of the CREB/CaMK-IV pathway is facilitated by TRPC6 activation and is important for neuronal development, survival, and function mdpi.com. Inhibition of CaMK-IV can impair blood-brain barrier integrity and worsen ischemic injury mdpi.com, while elevated CaMK-IV activity is associated with improved outcomes after stroke mdpi.com. An indirect positive modulator of TRPC6 was found to exert its effects through TRPC6 activation, which was dependent on MEK and CAMKIV/CaMKII mdpi.com. TRPC6 also plays a role in suppressing liver fibrosis by inhibiting hepatic stellate cell activation via the CaMK4-CREB pathway researchgate.net.
CREB (cAMP Response Element-Binding Protein) Pathway
The cAMP Response Element-Binding Protein (CREB) pathway is significantly influenced by TRPC6 activity, particularly in the context of neuronal survival and function. TRPC6 has been shown to prevent ischemic neuronal death through a CREB-dependent mechanism nih.gov. Activation of CREB is crucial for neuroprotection against ischemia, and calcium influx through TRPC6 contributes to CREB activation nih.gov. Overexpression of TRPC6 leads to increased levels of phosphorylated CREB (p-CREB), the activated form of CREB nih.gov. Inhibition of the TRPC6/CREB pathway may contribute to ischemic brain damage nih.gov. As mentioned earlier, TRPC6-mediated calcium influx can activate CREB through multiple upstream cascades, including the Ras/MEK/ERK, RAS/PI3K/Akt, and CaM/CAMKIV pathways mdpi.commdpi.com. Pharmacological activation or overexpression of TRPC6 promotes CREB phosphorylation mdpi.com. CREB is a key transcription factor for neuronal survival, and its phosphorylation is involved in various neuroprotective signaling pathways mdpi.com. TRPC6 activation supports the sustained activation of the CREB/CaMK-IV pathway, which is essential for neuronal development, survival, and proper functioning mdpi.com. Conversely, blocking CREB signaling can hinder recovery after stroke mdpi.com, while elevated CREB activity is linked to improved post-stroke outcomes mdpi.com. The degradation of TRPC6 contributes to neuronal death by downregulating CREB mdpi.com. Inhibiting TRPC6 degradation has been shown to promote neuron survival via the CREB signaling pathway mdpi.com. The TRPC6/CREB pathway is intimately involved in the pathophysiological mechanisms of cerebral ischemia/reperfusion injury frontiersin.org. TRPC6 activation can reduce neuronal death and provide neuroprotection through the interconnected Ras/MEK/ERK/CREB pathway nih.gov. Additionally, TRPC6's role in suppressing liver fibrosis involves inhibiting hepatic stellate cell activation via the CaMK4-CREB pathway researchgate.net.
Non-Calcium Dependent Signaling Contributions
While the primary downstream effects of TRPC6 inhibition discussed in the provided literature are mediated by calcium influx, TRPC6 may also influence signaling pathways through mechanisms that are not solely dependent on calcium. Trpc6-IN-3, as a TRPC6 inhibitor, modulates not only intracellular calcium concentration but also membrane potential by affecting the flux of other cations like sodium ions medchemexpress.com.
Some studies suggest potential links between TRPC6 and pathways that can operate independently of calcium or have complex calcium interactions. For instance, TRPC6 has been implicated in the activation of the NF-kB pathway through the activation of Calpain mdpi.com. Although Calpain is a calcium-dependent protease, NF-kB signaling itself can be triggered by various calcium-independent stimuli. TRPC6 has also been shown to regulate the mRNA and protein levels of GLUT1, a glucose transporter, via HIF-1, thereby influencing glucose uptake and metabolism in cancer cells tandfonline.com. This suggests a potential link to hypoxia-inducible factor signaling. Furthermore, TRPC6 contributes to epithelial-mesenchymal transition (EMT) via the Ras/Raf1/ERK signaling pathway under stimulation by TGF-β1 dovepress.com. While the Ras/Raf1/ERK pathway is often calcium-influenced, TGF-β1 signaling is a complex cascade with both calcium-dependent and independent components. Inhibition of TRPC6 by BI-749327 has been reported to ameliorate renal fibrosis and affect gene pathways related to fat metabolism and TGF-β1 signaling jci.org, further suggesting an interaction with this multifaceted pathway. TRPC6 is also present in immune cells and plays a role in their activation and in promoting lymphocyte apoptosis jci.org, although the specific signaling mechanisms involved are not detailed as exclusively calcium-dependent in the provided text. Similarly, TRPC6 regulates human clot retraction plos.org, a process that involves complex signaling not solely attributed to calcium in this context. These findings suggest that TRPC6 may have broader influences on cellular signaling beyond strictly calcium-dependent cascades, although the detailed mechanisms of these non-calcium dependent contributions warrant further investigation.
NF-κB Pathway Modulation
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Research indicates a complex interplay between TRPC6 and NF-κB. TRPC6-mediated Ca²⁺ entry can contribute to the activation of NF-κB signaling tandfonline.com. Conversely, NF-κB itself can influence TRPC6 expression at the transcriptional level in certain cell types nih.gov. Studies investigating the impact of TRPC6 inhibition have revealed effects on NF-κB activation, particularly in the context of inflammatory processes. For instance, in renal ischemia-reperfusion injury (I/R), TRPC6 inhibition exacerbated tissue damage and upregulated inflammatory markers, suggesting a role for TRPC6 in modulating inflammation, potentially involving the NF-κB pathway nih.gov. Another study noted that zinc ion influx promoted by TRPC6 can upregulate the zinc finger protein A20, which inhibits NF-κB activation, thereby attenuating inflammation mdpi.com. Furthermore, nicotine (B1678760) exposure has been shown to increase TRPC6 expression and activity through an NF-κB-dependent mechanism in human airway smooth muscle cells biorxiv.org. These findings suggest that TRPC6 inhibition can influence the NF-κB pathway, with the specific outcome potentially depending on the cellular context and the nature of the stimulus.
TGF-β1 Signaling Pathways
Transforming growth factor-beta 1 (TGF-β1) is a potent cytokine involved in various cellular processes, including cell growth, differentiation, and extracellular matrix production, with a significant role in fibrosis. TRPC6 has been identified as an important component of the TGF-β1 signaling pathway tandfonline.com. TGF-β1 can upregulate TRPC6 protein production through several pathways, including the Smad3/ERK/NF-κB, Ras/Raf1/ERK, AKT/mTOR, and ERK1/2 pathways tandfonline.com. Inhibition of TRPC6 has been shown to attenuate TGF-β1-induced effects. For example, inhibition of TRPC1/3/6 channels attenuated TGF-β1-induced epithelial-mesenchymal transition (EMT) in gastric cancer cells, a process mediated via the Ras/Raf1/ERK signaling pathway nih.gov. Similarly, pharmacological inhibition or genetic knockdown of TRPC6 suppressed TGF-β1-induced fibroblast-myofibroblast transdifferentiation, a key event in renal fibrosis nih.gov. TRPC6-mediated Ca²⁺ influx has been linked to profibrotic signaling involving TGF-β jci.org. These findings indicate that TRPC6 inhibition can interfere with TGF-β1-driven pathological processes by modulating downstream signaling cascades.
NLRP3 Inflammasome Regulation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and inflammatory responses by mediating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18. TRPC6 has been implicated in the regulation of the NLRP3 inflammasome. Studies have shown that TRPC6 inhibition can exacerbate renal injury and upregulate components of the NLRP3 inflammasome, including NLRP3, ASC, caspase-1, IL-18, and IL-1β, in models of renal I/R injury nih.govresearchgate.net. The protective effect of TRPC6 in this context appears to be mediated, at least in part, by promoting zinc ion influx. This increased intracellular zinc upregulates the zinc finger protein A20, which subsequently inhibits the activation of the NLRP3 inflammasome and attenuates renal injury nih.govmdpi.comresearchgate.net. Furthermore, TRPC6 knockout has been shown to inhibit the calcineurin (CN)-NFAT2-NLRP3 signaling pathway in the context of diabetic liver injury nih.gov. These findings highlight a role for TRPC6 in negatively regulating NLRP3 inflammasome activation, potentially through mechanisms involving zinc signaling and other downstream pathways.
Autophagy and Apoptosis Modulation
Autophagy and apoptosis are fundamental cellular processes involved in maintaining cellular homeostasis and responding to stress or injury. TRPC6-mediated Ca²⁺ influx has been shown to play a role in modulating both autophagy and apoptosis. Overexpression of TRPC6 can lead to increased Ca²⁺ influx, which in turn activates signaling pathways such as ERK and PI3K/Akt/mTOR, ultimately inhibiting cytoprotective autophagy and promoting apoptosis in tubular epithelial cells (TECs) tandfonline.comnih.gov. Inhibition or knockout of TRPC6 has demonstrated protective effects by enhancing autophagy and reducing apoptosis. For instance, eliminating TRPC6-mediated Ca²⁺ entry can suppress the activity of the PI3K/Akt and ERK1/2 pathways, thereby facilitating TEC survival tandfonline.com. TRPC6 knockout has been shown to protect TECs against I/R injury by reducing the activation of AKT and ERK1/2, increasing the level of autophagy, and restraining mitochondria-mediated apoptosis nih.gov. Similarly, TRPC6 inhibition or knockout has been reported to prevent apoptosis of proximal tubular cells during I/R injury by enhancing cytoprotective autophagy mdpi.com. TRPC6 inhibition may also mitigate endoplasmic reticulum (ER) stress and apoptosis, potentially through the modulation of mTOR signaling and the enhancement of autophagy spandidos-publications.com. Studies in podocytes have also indicated that TRPC6 promotes oxidative stress-mediated apoptosis by inhibiting autophagy spandidos-publications.com, and TRPC6 knockdown can enhance autophagy and protect cells in renal I/R injury and against Ang-II-induced apoptosis spandidos-publications.com. Furthermore, TRPC6 knockdown has been shown to attenuate apoptosis in TGF-β1-treated podocytes researchgate.net. These findings collectively suggest that TRPC6 inhibition can shift the balance towards increased autophagy and reduced apoptosis in various cellular contexts.
HIF-1α Stabilization
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to hypoxia. TRPC6 has been found to influence the stability of HIF-1α. In human glioma cells under hypoxic conditions, TRPC6 regulates cellular metabolism in a manner that affects HIF-1α stability and consequent glucose metabolism nih.govnih.govbiologists.com. Specifically, inhibition of TRPC6 has been shown to enhance the levels of α-ketoglutarate, a metabolite that promotes the hydroxylation and subsequent degradation of HIF-1α, thereby suppressing its accumulation without affecting its transcription or translation nih.govbiologists.comresearchgate.net. While hypoxia itself leads to acute stabilization of HIF-1α, which can induce TRPC6 expression frontiersin.org, the inhibition of TRPC6 appears to disrupt the mechanisms that maintain HIF-1α stability under hypoxic conditions. Upregulation of TRPC6 in pulmonary arterial smooth muscle cells has also been shown to be dependent on HIF-1 frontiersin.orgmdpi.com. These findings highlight a role for TRPC6 in supporting HIF-1α stability, and its inhibition can lead to reduced HIF-1α accumulation.
Methodological Approaches in Trpc6 in 3 Research
In Vitro Experimental Models
In vitro studies are fundamental for dissecting the cellular mechanisms involving TRPC6 and assessing the direct effects of compounds like Trpc6-IN-3 on channel function. These models allow for controlled environments to study TRPC6 activity in specific cell types.
Cell Culture Systems
Isolated myocytes, including cardiac myocytes and vascular smooth muscle cells, are employed to study the role of TRPC6 in muscle function and disease pnas.orgbiorxiv.orgmdpi.comwikipedia.orgpnas.orgjci.org. TRPC6 has been shown to mediate abnormal calcium influx in cardiac myocytes from models of Duchenne muscular dystrophy jci.org. In vascular smooth muscle cells, TRPC6-mediated Zn2+ influx has been investigated for its role in contractile differentiation mdpi.com.
Podocytes, specialized cells in the kidney glomerulus, are extensively studied due to the association of TRPC6 dysfunction with glomerular diseases like focal segmental glomerulosclerosis (FSGS) researchgate.netpnas.orgnih.govplos.orgmdpi.comakjournals.comamegroups.orgnih.govmdpi.com. Cultured podocytes are used to examine the effects of TRPC6 overexpression or mutations on calcium signaling, cytoskeletal structure, and susceptibility to injury researchgate.netnih.govamegroups.org. Studies in human podocytes have explored the role of TRPC6 in calcium signal changes induced by α1-AR activation amegroups.org.
Neuronal cells are also utilized to investigate TRPC6's role in the nervous system biorxiv.orgroyalsocietypublishing.orgwikipedia.orgmdpi.com. TRPC6 is involved in neuronal protection against ischemia and synapse development pnas.orgmdpi.com. Studies in dorsal root ganglion (DRG) neurons have characterized mechanically evoked currents and the contribution of TRPC6 royalsocietypublishing.org.
Cancer cell lines, including those from prostate cancer, breast cancer, and stomach adenocarcinoma, are used to study the involvement of TRPC6 in cancer progression, proliferation, migration, and invasion frontiersin.orgnih.govfrontiersin.org. Elevated TRPC6 expression has been documented in various cancer types frontiersin.orgfrontiersin.orgspandidos-publications.com.
Other cell types studied include primary murine megakaryocytes, where TRPC6 contributes to ADP-evoked inward cation currents nih.gov, platelets, where TRPC6 is involved in OAG-induced calcium influx and aggregation tocris.com, and neutrophils, where TRPC6 plays a role in migration and inflammatory responses jci.orgkuleuven.be.
Electrophysiological Techniques
Electrophysiological techniques, particularly patch clamp, are essential for directly measuring ion flow through TRPC6 channels and assessing channel activity and properties researchgate.netroyalsocietypublishing.orgmdpi.comwikipedia.orgpnas.orgplos.orgfrontiersin.orgspandidos-publications.comnih.govbiologists.com. Whole-cell patch clamp recordings are used to analyze current-voltage relationships, rectification properties, and the effects of agonists or antagonists on TRPC6-mediated currents researchgate.netmdpi.comnih.gov.
Studies using patch clamp have characterized the electrophysiological properties of TRPC6 in various cell types, including HEK293 cells transfected with TRPC6 researchgate.net, vascular smooth muscle cells mdpi.com, and sensory neurons royalsocietypublishing.org. These studies have revealed characteristics such as outward rectification at positive potentials and inward rectification at negative potentials nih.gov. Patch clamp has also been used to confirm the functionality of overexpressed TRPC6 in cultured podocytes nih.gov and to assess the effect of TRPC6 activation or downregulation on NMDAR-dependent currents in neurons mdpi.com. The potency of TRPC6 inhibitors is often determined using patch clamping in cells expressing TRPC6 pnas.org.
Intracellular Calcium Imaging
Intracellular calcium imaging is a widely used technique to monitor changes in cytosolic calcium concentration, a key downstream event of TRPC6 activation researchgate.netpnas.orgbiorxiv.orgnih.govamegroups.orgkuleuven.benih.gov. Fluorescent calcium indicators like Fluo-4 or FluoZin-3 are used to visualize and quantify calcium transients in response to TRPC6 modulation or cellular stimulation mdpi.comnih.govamegroups.org.
Calcium imaging studies have demonstrated that TRPC6 overexpression in cultured podocytes is functional and can lead to large cationic currents nih.gov. It has also been used to show that septic peripheral blood T-lymphocytes exhibit augmented TRPC6 expression associated with altered cytosolic calcium transients spandidos-publications.com. In human podocytes, calcium imaging revealed that α1-AR activation induces an increase in intracellular Ca2+ mediated through TRPC6 amegroups.org. TRPC6-IN-3 is known to modulate intracellular calcium concentration medchemexpress.com. Overexpression of TRPC6 has been reported to inhibit NMDAR-dependent calcium elevation in neurons as assayed by calcium imaging mdpi.com.
In Vivo Animal Models
In vivo animal models are critical for understanding the systemic effects of TRPC6 modulation and the role of TRPC6 in complex physiological and pathological processes. These models allow researchers to study TRPC6 function in a living organism and evaluate the potential therapeutic efficacy of compounds like Trpc6-IN-3.
Genetically Modified Animal Models
TRPC6 Knockout (KO) Models: TRPC6 knockout mice have been used to study the impact of TRPC6 deficiency in various disease contexts. TRPC6-deficient mice show reduced lung fibrosis in models induced by bleomycin (B88199) or ischemia/reperfusion injury pnas.orgpnas.org. Genetic ablation of TRPC6 has also been shown to suppress fibroblast transdifferentiation and ameliorate kidney fibrosis in a mouse model of unilateral ureteral obstruction (UUO) researchgate.net. Studies in TRPC6 KO mice have also investigated the role of TRPC6 in neutrophil migration and allergic responses spandidos-publications.comkuleuven.be. While TRPC6 knockout has shown benefits in some kidney disease models, it has been less effective in reducing diabetic nephropathy in mice and rats nih.govmdpi.com. In the heart, gene deletion of TRPC6 alone did not suppress pathological hypertrophy or dysfunction induced by pressure stress pnas.orgpnas.orgpnas.org.
TRPC6 Overexpression Models: Transgenic mice with overexpression of wild-type or gain-of-function TRPC6 mutants in specific tissues, such as podocytes or cardiac myocytes, have been developed to model TRPC6-related diseases researchgate.netpnas.orgjci.orgnih.govplos.org. Overexpression of wild-type TRPC6 in podocytes can lead to proteinuria and glomerulosclerosis, mimicking aspects of human FSGS researchgate.netnih.gov. In cardiac myocytes, overexpression of wild-type TRPC6 can induce hypertrophy, fibrosis, and heart failure pnas.orgjci.org.
Gain-of-Function Mutation Models: Mouse models carrying gain-of-function mutations in TRPC6, corresponding to human FSGS mutations, have been generated to study the disease mechanisms plos.orgbiorxiv.org. While these models aim to recapitulate human genetic diseases, some studies have reported only minimal renal pathology or albuminuria in mice with certain gain-of-function mutations, suggesting potential species differences or compensatory mechanisms plos.orgbiorxiv.org.
Disease-Induced Animal Models
Cardiac Hypertrophy and Heart Failure: Models of cardiac hypertrophy induced by pressure overload (e.g., transverse aortic constriction - TAC) or other stimuli are used to study the contribution of TRPC6 to pathological cardiac remodeling and dysfunction pnas.orgpnas.orgjci.orgpnas.orgresearchgate.net. TRPC6 is implicated in maladaptive hypertrophy signaling pnas.org.
Renal Obstruction and Fibrosis: The unilateral ureteral obstruction (UUO) model in mice is used to study renal injury and interstitial fibrosis, processes influenced by TRPC6 expression pnas.orgnih.govmdpi.comresearchgate.net.
Lung Injury: Animal models of lung injury, such as those induced by bleomycin or LPS, are used to investigate the role of TRPC6 in pulmonary fibrosis and vascular permeability pnas.orgmedchemexpress.compnas.orgresearchgate.net. Trpc6-IN-3 has been studied in LPS-induced and H1N1-induced mouse models, showing inhibition of vascular leakage and reduction in BALF protein or Evans blue extravasation medchemexpress.com.
Diabetic Nephropathy: Animal models of diabetes are used to study diabetic kidney disease, where TRPC6 may play a role biorxiv.orgnih.govmdpi.comresearchgate.net.
Immune-Mediated Kidney Injury: Models like nephrotoxic serum-induced nephritis are used to study immune-mediated glomerular diseases and the role of TRPC6 in podocyte injury and proteinuria nih.govmdpi.com.
Cancer Models: Xenograft tumor models in mice are used to evaluate the in vivo efficacy of TRPC6 inhibitors in suppressing tumor growth frontiersin.org.
Duchenne Muscular Dystrophy (DMD): Mouse models of DMD (e.g., mdx/utrn-/- mice) are used to study the role of TRPC6 in muscle function and survival jci.org. Chronic TRPC6 suppression by inhibitors like BI 749327 has been tested in these models jci.org.
These diverse in vitro and in vivo approaches provide a comprehensive framework for investigating the complex roles of TRPC6 and evaluating the potential therapeutic utility of compounds like Trpc6-IN-3 across a range of physiological and pathological conditions.
Data Tables:
While detailed quantitative data for Trpc6-IN-3 across all methods was not consistently available in the provided snippets, the following tables summarize representative findings for TRPC6 research using these methodologies, which inform the context for Trpc6-IN-3 studies.
| In Vitro Model / Technique | Key Findings Related to TRPC6 | Relevant Cell Types | Source Indices |
| Cell Culture Systems | TRPC6 expressed and functional; involvement in calcium signaling, cytoskeletal changes, proliferation, migration, invasion. | HEK293T, Podocytes, Myocytes, Neuronal cells, Cancer cell lines, Platelets, Neutrophils | researchgate.netpnas.orgresearchgate.netresearchgate.netbiorxiv.orgfrontiersin.orgroyalsocietypublishing.orgmdpi.comnih.govamegroups.orgmdpi.comnih.govfrontiersin.orgspandidos-publications.comtocris.comkuleuven.be |
| Electrophysiological Techniques | Characterization of TRPC6 currents (rectification, amplitude); assessment of channel activity and inhibitor effects. | HEK293, Vascular smooth muscle cells, Sensory neurons, Podocytes, Megakaryocytes | researchgate.netroyalsocietypublishing.orgmdpi.comwikipedia.orgpnas.orgplos.orgfrontiersin.orgspandidos-publications.comnih.govbiologists.com |
| Intracellular Calcium Imaging | Monitoring changes in intracellular calcium concentration mediated by TRPC6. | Podocytes, T-lymphocytes, Human podocytes, Neurons | researchgate.netpnas.orgbiorxiv.orgnih.govamegroups.orgmdpi.comspandidos-publications.comkuleuven.benih.gov |
| In Vivo Animal Model / Type | Key Findings Related to TRPC6 | Relevant Disease Models | Source Indices |
| Genetically Modified Animal Models | Impact of TRPC6 deficiency or overexpression on disease severity; role of gain-of-function mutations. | Lung fibrosis, Kidney fibrosis (UUO), Cardiac hypertrophy, Glomerulosclerosis (FSGS), Muscle function (DMD) | researchgate.netresearchgate.netresearchgate.netmdpi.comwikipedia.orgpnas.orgjci.orgplos.orgakjournals.comamegroups.orgnih.govmdpi.comnih.govspandidos-publications.comnih.govtocris.comkuleuven.bebiologists.commedchemexpress.compnas.org |
| Disease-Induced Animal Models | Role of TRPC6 in disease progression; evaluation of TRPC6 inhibitors. | Cardiac hypertrophy, Renal obstruction/fibrosis, Lung injury (LPS, H1N1, Bleomycin), Diabetic nephropathy, Immune-mediated kidney injury, Cancer xenografts, DMD | researchgate.netresearchgate.netphysiology.orgmdpi.compnas.orgjci.orgnih.govmdpi.comnih.govmdpi.comnih.govnih.govtocris.comkuleuven.bebiologists.comnih.govmedchemexpress.compnas.orgresearchgate.netbiorxiv.orgwikipedia.org |
Behavioral Phenotyping and Cognitive Assessments
Behavioral phenotyping and cognitive assessments are utilized to investigate the impact of modulating TRPC6 activity, often through genetic means like knockdown, on animal behavior and cognitive function. While Trpc6-IN-3 itself is an inhibitor, studies using genetic manipulation of TRPC6 can provide insights into the potential behavioral effects of its pharmacological inhibition.
Studies using mice with TRPC6 knockdown have explored its role in cognitive function. For instance, down-regulation of TRPC6 in the hippocampus of mice has been shown to impair cognitive function. Mice with reduced TRPC6 expression exhibited greater impairment in tasks such as the nest building assay and showed hindered short spatial memory in the Y-maze test. frontiersin.org These findings suggest that TRPC6 is critical for excitatory synapse formation and that its reduction can alter neuronal synapses in the hippocampus, impacting cognitive function and learning memory in mice. frontiersin.org
Another study involving global TRPC3 and TRPC6 knockout mice, as well as double knockout mice, examined behavioral responses to mechanical stimuli. While single knockouts of either TRPC3 or TRPC6 did not result in a behavioral phenotype, the double knockout mice showed deficits in light touch responsiveness, indicated by blunted withdrawal responses to von Frey hairs and in the cotton swab test. royalsocietypublishing.org Motor coordination on a rotarod was normal in all mouse lines tested in this study. royalsocietypublishing.org
Research also links TRPC6 dysfunction to cognitive deficits in Alzheimer's disease models, and activation of TRPC6 has been explored as a potential target for addressing hypoglycemia-induced cognitive impairment in diabetic mice. researchgate.netmedrxiv.org
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental to understanding the expression, localization, and function of TRPC6 channels and how they are affected by modulators like Trpc6-IN-3 or genetic manipulation.
Gene Expression Analysis (e.g., qPCR, Microarray)
Gene expression analysis techniques such as quantitative real-time PCR (qPCR) and microarray are widely used to quantify TRPC6 mRNA levels in various tissues and cell types under different conditions.
qPCR has been employed to assess TRPC6 mRNA expression in studies investigating its role in various physiological and pathological contexts. For example, qPCR was used to measure TRPC6 mRNA levels in human cancer cells with different p53 statuses, showing that a compound (GaQ3) induced TRPC6 upregulation specifically in cells with wild-type p53. plos.org Real-time PCR analysis revealed a time course of TRPC6 mRNA expression in treated cells. plos.org
In the context of diabetic kidney disease, TRPC6 mRNA levels were found to be significantly increased in the kidney cortex of diabetic rats, and this increase could be reversed by TRPC6 siRNA. tandfonline.com qPCR was also used to confirm the expression levels of lncRNAs and POX mRNA in glioma cells and tissues, showing that TRPC6 specifically regulates POX expression. oup.com
Microarray analysis can be used to identify broader gene expression changes associated with modulating TRPC6 activity or expression. One study used microarray analysis to identify genes associated with functional alterations following TRPC1 silencing, and also measured TRPC1 and TRPC6 expression levels using qPCR. researchgate.net
Studies have also used RT-PCR to detect TRPC6 mRNA in murine tissues and human lymphoid tissues, showing differential expression between B- and T-lymphocytes and in different lymphoid organs. spandidos-publications.com qPCR array analysis has been used to show that certain chemotherapeutic drugs upregulate TRPC6 expression in dorsal root ganglion neurons. oup.com
Protein Expression and Localization Studies (e.g., Western Blot, Immunohistochemistry, Immunofluorescence)
Techniques such as Western blot, immunohistochemistry (IHC), and immunofluorescence are crucial for determining the presence, quantity, and cellular localization of TRPC6 protein.
Western blot analysis is commonly used to assess TRPC6 protein expression levels. Studies have used Western blotting to show that TRPC1, 3, 4, and 6 are expressed in human glomerular mesangial cells. physiology.org Western blot analysis has also been used to verify the efficiency of TRPC6 knockdown by siRNA. tandfonline.comnih.gov In studies investigating the role of TRPC6 in vascular smooth muscle, Western blots have confirmed TRPC6 protein expression. ahajournals.org Western blotting has also been applied to skeletonized vessel samples to detect TRPC6 protein expression in human vessels. spandidos-publications.com
Immunohistochemistry (IHC) provides information on the tissue distribution and cellular localization of TRPC6. IHC has been used to detect TRPC6 expression in human peripheral nerves, showing staining in different nerve tissue sections, including unmyelinated nerve fibers, myelinated fibers, and the perineurium. mdpi.com IHC has also been used to investigate TRPC6 expression in human vessels, with evidence of expression found in the intima and adventitia. spandidos-publications.com In lymphatic tissues, immunohistochemical staining has confirmed the presence of TRPC6 in lymphocytes within lymph nodes, spleen, palatine tonsil, thymus, and gut-associated lymphatic tissues. spandidos-publications.com
Immunofluorescence, often combined with confocal microscopy, allows for detailed visualization of TRPC6 localization within cells and tissues. Immunofluorescent labeling of intact cerebral arteries has revealed a circumferential staining pattern for TRPC6, consistent with its localization to arterial smooth muscle. ahajournals.org Immunofluorescent confocal microscopy has shown specific staining for TRPC1, 3, 4, and 6 in human mesangial cells, with predominant intracellular localization. physiology.org Immunofluorescence has also been used to observe the localization of TRPC6 in human and rat glomeruli. physiology.org
RNA Interference (siRNA, shRNA) Approaches
RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a powerful technique to specifically reduce the expression of TRPC6 and study the functional consequences of its depletion.
siRNAs targeting TRPC6 have been used to investigate its role in various cellular processes. For example, siRNA knockdown of TRPC6 has been employed to examine its specific role in vasopressin-induced Ca2+ oscillations in vascular smooth muscle cells. nih.gov Partial knockdown of TRPC6 with siRNA was found to be more effective than partial knockdown of InsP3R1 in reducing Ca2+ oscillations in response to agonists. nih.gov siRNA has also been used to silence TRPC6 expression in cancer cells to study its impact on apoptosis and the expression of apoptotic genes. plos.org In glomerular mesangial cells, TRPC6 siRNA has been used to reverse high glucose-induced TRPC6 upregulation. tandfonline.com
shRNAs delivered via viral vectors, such as adeno-associated viruses (AAV), are used for longer-term or in vivo gene silencing. AAV delivery of shRNA against TRPC6 in the mouse hippocampus has been used to investigate the impact of TRPC6 down-regulation on cognitive function. frontiersin.org Adenovirus expressing TRPC6 specific shRNA (shRNA-TRPC6) has also been used for gene silencing of TRPC6 in diabetic rat kidney to study its role in diabetic kidney disease. tandfonline.com shRNAs have also been designed to target synaptopodin, a protein that interacts with TRPC6, to study its effect on TRPC6 surface expression in podocytes. altogen.com
Structural Biology and Computational Approaches
Structural biology techniques, particularly cryogenic electron microscopy (Cryo-EM), and computational approaches are employed to understand the three-dimensional structure of the TRPC6 channel and how compounds like Trpc6-IN-3 interact with it.
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM is a key technique for resolving the high-resolution structures of ion channels like TRPC6, providing insights into their architecture and the binding sites of modulators.
Data from cryo-EM studies, such as the binding sites of inhibitors, can be complemented by mutagenesis studies to confirm the importance of specific residues in channel inhibition. mdpi.com
Molecular Docking and Simulation
Molecular docking and simulation studies are computational techniques frequently employed in the research of transient receptor potential canonical 6 (TRPC6) channels and their interactions with potential modulators like Trpc6-IN-3. These methods provide insights into the likely binding sites, interaction modes, and binding affinities between the compound and the TRPC6 protein at an atomic level.
Research involving molecular docking with TRPC6 often utilizes available protein structures, such as those obtained through cryo-electron microscopy (cryo-EM), which have revealed the tetrameric assembly of TRPC6 and identified binding sites for both agonists and antagonists. elifesciences.orgmdpi.com For instance, structures of TRPC6 in complex with agonists like AM-0883 (PDB ID: 6UZ8) have been used as templates for docking studies to compare the binding of novel compounds. mdpi.com These studies aim to predict how a ligand, such as Trpc6-IN-3, might fit into specific pockets within the TRPC6 channel structure.
Detailed research findings from molecular docking experiments involving TRPC6 modulators highlight key residues and interaction types crucial for binding. For example, studies on different TRPC6 inhibitors have identified interactions with residues in the transmembrane domains and cytoplasmic regions of the channel. elifesciences.orgnih.gov These interactions can include hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov
Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. While docking provides a static snapshot of a potential binding pose, simulations assess the stability of the complex, conformational changes in the protein upon ligand binding, and the fluctuations of the ligand within the binding site. nih.gov This dynamic perspective is essential for understanding the sustained interaction and potential inhibitory or activating effects of a compound on the channel's function.
Studies have utilized flexible ligand docking approaches, allowing for the rotation of non-ring single bonds in the ligand to explore various conformations within the binding site. mdpi.com Subsequent analysis of docking results typically involves evaluating binding energies or scores, which provide a theoretical measure of the affinity between the compound and the protein target.
Specific residues within TRPC6 have been identified through docking and mutagenesis studies as critical for the binding of modulators. For example, mutations in certain residues have been shown to affect the binding conformation and interaction strength of ligands. nih.govnih.gov This experimental validation of in silico predictions is crucial for confirming the relevance of the identified binding sites and interactions.
While direct detailed molecular docking and simulation data specifically for "Trpc6-IN-3" were not extensively available in the search results, the methodologies applied to other TRPC6 modulators provide a clear framework for how such studies would be conducted for Trpc6-IN-3. These approaches would involve docking Trpc6-IN-3 into relevant TRPC6 structures, analyzing the predicted binding poses and interactions, and potentially performing molecular dynamics simulations to assess the stability and dynamic behavior of the Trpc6-IN-3-TRPC6 complex.
The insights gained from these computational methods are invaluable in the early stages of drug discovery and research, helping to rationalize experimental findings and guide the design of novel compounds with improved affinity and selectivity for TRPC6.
| Method | Purpose | Key Outputs |
| Molecular Docking | Predict binding pose and initial interaction of a ligand with a protein | Binding poses, interaction types, predicted affinity |
| Molecular Dynamics Simulation | Assess stability and dynamic behavior of the ligand-protein complex | Conformational changes, interaction stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
